CYP4Z1 Inhibition in Breast Cancer Models
N-(biphenyl-2-yl)-4-methylbenzamide exhibits a potent inhibitory effect on the cytochrome P450 enzyme CYP4Z1, a target overexpressed in breast carcinoma [1]. In a cell-based assay using human HepG2 cell membranes, it achieved an IC50 of 200 nM [2]. This represents a significantly higher affinity than its own binding constant (Ki = 2.2 µM) and a related CYP4F8 inhibition IC50 of 46 µM [3], highlighting target selectivity within the CYP4 family. While direct comparative data for close structural analogs against CYP4Z1 is limited in the same assay, the reported 200 nM IC50 is a defined benchmark for this specific chemotype, distinguishing it from the compound's own weaker interactions with other CYP isoforms [4]. The assay utilized a lentiviral vector transduction system in HepG2 cells with luciferin-benzyl ether as a substrate [5].
| Evidence Dimension | Inhibition of CYP4Z1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Target Compound vs. CYP4F8: IC50 = 46,000 nM |
| Quantified Difference | 230-fold more potent against CYP4Z1 than CYP4F8 |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector; luciferin-benzyl ether substrate |
Why This Matters
This defined 200 nM IC50 against CYP4Z1 establishes a clear potency benchmark for this scaffold, enabling researchers to select a validated chemical probe for investigating this breast cancer target.
- [1] CYP4Z1 gene page, National Center for Biotechnology Information. View Source
- [2] BindingDB: BDBM50527963 CHEMBL4557940. Affinity Data IC50: 200 nM for CYP4Z1. View Source
- [3] BindingDB: BDBM50527963 CHEMBL4557940. Affinity Data IC50: 46,000 nM for CYP4F8. View Source
- [4] BindingDB: BDBM50527963 CHEMBL4557940. Affinity Data Ki: 2,200 nM for CYP4Z1. View Source
- [5] BindingDB: Assay description for BDBM50527963. View Source
